Bergamottin analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Bergamottin, a member of the furanocoumarin family, is primarily found in grapefruit juice. It is reported to be a novel signal transducer and activator of the transcription 3 (STAT3) inhibitor. It is a known drug inhibitor of cytochrome P450 34A and also exhibits diverse anti-tumor and anti-inflammatory activities.
Bergamottin, also known as bergaptin, belongs to the class of organic compounds known as terpene lactones. These are prenol lipids containing a lactone ring. Bergamottin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, bergamottin is primarily located in the membrane (predicted from logP). Outside of the human body, bergamottin can be found in citrus, lemon, lime, and root vegetables. This makes bergamottin a potential biomarker for the consumption of these food products.
Bergamottin
CAS No.: 7380-40-7
Cat. No.: VC21325258
Molecular Formula: C21H22O4
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7380-40-7 |
---|---|
Molecular Formula | C21H22O4 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 4-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one |
Standard InChI | InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+ |
Standard InChI Key | DBMJZOMNXBSRED-OQLLNIDSSA-N |
Isomeric SMILES | CC(=CCC/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)C |
SMILES | CC(=CCCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)C |
Canonical SMILES | CC(=CCCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)C |
Melting Point | 59-61°C |
Chemical Properties and Structure
Bergamottin belongs to the linear furanocoumarin group, characterized by a furan ring fused with coumarin. In its structural arrangement, the furan ring connects to the benzopyrone component at carbon positions 6 and 7, which distinguishes it from angular furanocoumarins where fusion occurs at positions 7 and 8 . This specific structural configuration contributes significantly to bergamottin's biological activities and interactions with enzymatic systems.
The molecular formula of bergamottin is C₂₁H₂₂O₄, with a molecular weight of 338.4 g/mol . Physically, bergamottin presents as a white to pale yellow solid with a melting point ranging between 75-80°C and a predicted boiling point of approximately 503.7±50.0°C . Its density has been predicted to be 1.153±0.06 g/cm³, and it demonstrates limited solubility in solvents such as dimethyl sulfoxide (DMSO) and methanol .
The biosynthetic pathway of bergamottin in plants begins with umbelliferone, considered the parent compound for more complex furanocoumarins both structurally and biogenetically. The synthesis proceeds through several intermediate compounds including demethylsuberosin, marmesin, psoralen, bergaptol, and bergapten, with the final step involving the attachment of a geranyl pyrophosphate to methylated bergapten to form bergamottin .
Chemically, bergamottin has been thoroughly characterized through various analytical methods including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, confirming its structure and purity in isolation procedures . These analytical approaches have been crucial in identifying and quantifying bergamottin in natural sources and understanding its structural properties that underlie its biological activities.
Natural Sources and Distribution
Bergamottin occurs naturally in various citrus fruits, with its distribution varying significantly across different fruit tissues and citrus cultivars. Among citrus fruits, grapefruit (Citrus paradisi) represents one of the richest sources of bergamottin, contributing to the fruit's well-documented interactions with numerous medications . The compound is also found in bergamot (Citrus bergamia), from which it derives its name, and several other citrus species.
Studies examining the distribution of bergamottin within different fruit tissues have consistently demonstrated that the flavedo (the outer colored portion of the peel) contains substantially higher concentrations of bergamottin compared to other fruit parts such as the albedo (white inner layer of the peel), segment membrane (SM), and juice sacs (JS) . This tissue-specific distribution pattern appears consistent across various citrus cultivars, making citrus flavedo a particularly rich source for bergamottin extraction and purification.
The quantitative analysis of bergamottin content across different citrus cultivars reveals significant variations, as illustrated in the following table:
Cultivars | Bergamottin Content (μg·g⁻¹ DW) |
---|---|
Flavedo | |
Citrus grandis | |
Mabuwendan | 397.97 ± 3.02 |
Shatianyou | 2.64 ± 0.09 |
Sijiyou | 356.04 ± 14.86 |
Yuhuanyou | 583.15 ± 12.42 |
Among the cultivars examined, Yongjiazaoxiangyou (YJZXY) demonstrated the highest bergamottin concentration in its flavedo, reaching 666.54 μg·g⁻¹ dry weight (DW), establishing it as a particularly valuable source for bergamottin extraction . This substantial variation in bergamottin content across different citrus cultivars and tissues provides important guidance for the selection of appropriate source materials for bergamottin isolation and purification for research or commercial applications.
The identification of optimal sources for bergamottin extraction has significant implications for both research purposes and potential commercial applications of this bioactive compound, particularly given its diverse pharmacological properties and therapeutic potential.
Pharmacological Properties
Cytochrome P450 Inhibition and Drug Interactions
Bergamottin is widely recognized as a potent inhibitor of various cytochrome P450 (CYP) enzymes, particularly CYP3A4, which plays a crucial role in the metabolism of approximately 50% of all marketed drugs . This inhibitory activity extends to several other CYP isoforms including CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 in human liver microsomes, though with varying degrees of potency . This broad-spectrum inhibition of drug-metabolizing enzymes forms the biochemical basis for bergamottin's well-documented effects on drug bioavailability and pharmacokinetics.
The clinical significance of bergamottin's CYP inhibition is most famously manifested in what is commonly referred to as the "grapefruit effect." Consumption of grapefruit or grapefruit juice, even in quantities as small as a single 6-ounce glass, can significantly enhance the bioavailability of numerous medications, with effects potentially persisting for up to 24 hours after consumption . This interaction can substantially increase the concentration of affected drugs in the bloodstream, potentially elevating the risk of serious adverse effects and toxicity .
While bergamottin's interference with drug metabolism has traditionally been viewed as a potential hazard in pharmacotherapy, recent research has begun exploring the potential beneficial applications of this property. Specifically, the controlled inhibition of CYP enzymes could theoretically be leveraged to increase the oral bioavailability of certain pharmacological agents, potentially allowing for reduced dosing while maintaining therapeutic efficacy . This approach might be particularly valuable for drugs with poor oral bioavailability or extensive first-pass metabolism.
It is important to note that the interactions between bergamottin and drug metabolism exhibit considerable variability across different pharmaceutical agents. While significant alterations in bioavailability have been documented for drugs that are CYP3A4 substrates, other medications show minimal interaction effects . Furthermore, the mechanisms underlying these interactions appear to be complex, potentially involving additional factors such as P-glycoprotein in the intestinal epithelium, which can further modulate drug absorption and distribution .
Effects on Lung Cancer
Bergamottin has demonstrated significant anti-cancer properties in human non-small cell lung carcinoma A549 cells through multiple mechanisms . Research has shown that bergamottin treatment effectively inhibits colony formation, cell invasion, and cell migration in these lung cancer cells, suggesting a multifaceted approach to suppressing cancer progression . Additionally, bergamottin induces apoptosis (programmed cell death) and promotes cell cycle arrest specifically at the G2/M phase, accompanied by a notable reduction in mitochondrial membrane potential, all of which contribute to its anti-cancer efficacy .
In vivo studies using mouse xenograft models with implanted A549 cells have provided further validation of bergamottin's therapeutic potential, demonstrating significant reductions in both tumor volume and weight following 18 days of consecutive treatment . These findings suggest that bergamottin's anti-cancer effects observed in vitro translate effectively to living systems, strengthening its potential as a therapeutic agent.
Recent research has additionally uncovered bergamottin's inhibitory effect on the epithelial-to-mesenchymal transition (EMT) process in lung cancer cells . EMT represents a critical cellular process that facilitates the transformation of stationary epithelial cells into motile, invasive mesenchymal cells, thereby enabling tumor metastasis to distant anatomical sites . Bergamottin specifically suppresses transforming growth factor beta (TGF-β)-induced EMT and diminishes the invasive potential of lung cancer cells, effects that appear to be mediated through its inhibitory action on phosphatidylinositol 3-kinase (PI3K), protein kinase B (Akt), and mammalian target of rapamycin (mTOR) signaling pathways .
Effects on Prostate Cancer
Bergamottin exhibits significant inhibitory effects on prostate cancer cell growth through several molecular mechanisms, with particular relevance for androgen-dependent prostate cancer . Research has demonstrated that bergamottin effectively downregulates androgen receptor (AR) signaling by reducing both total and nuclear androgen receptor levels, thereby diminishing AR activation which is critical for prostate cancer growth and progression .
The inhibitory effect of bergamottin on AR activation has been conclusively demonstrated through confocal microscopy studies and by measuring reductions in prostate-specific antigen (PSA) levels, which serve as an important biomarker for prostate cancer activity . These findings suggest that bergamottin may be particularly effective against hormone-dependent prostate cancer, which relies heavily on androgen receptor signaling for growth and survival.
Beyond its effects on androgen signaling, bergamottin promotes cell cycle arrest in prostate cancer cells, specifically causing accumulation of cells in the G0/G1 phase . This cell cycle inhibition is accompanied by significant reductions in key cell cycle regulatory proteins including cyclin D, cyclin B, cyclin-dependent kinase 4 (CDK4), phosphorylated cell division cycle 2 (P-cdc2) at tyrosine 15, and phosphorylated wee1 at serine 642 . Additionally, bergamottin induces apoptosis in prostate cancer cell lines, as evidenced by terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining and poly (ADP-ribose) polymerase (PARP) cleavage .
Interestingly, research suggests that bergamottin may be particularly effective in treating prostate cancer in African American patients who carry wild-type cytochrome P450 3A5 (CYP3A5) and often present with more aggressive disease . This finding highlights the potential for developing targeted therapeutic approaches based on both the pharmacological properties of bergamottin and the genetic characteristics of patient populations.
Effects on Other Cancers
Bergamottin has demonstrated anti-proliferative activity across a diverse range of cancer types beyond lung and prostate cancers. Studies have reported significant growth inhibition in human liver cancer HepG2 cells, gastric cancer BGC-823 cells, and gastric cancer NCI-N87 cells following bergamottin treatment . This broad-spectrum activity against different gastrointestinal cancers aligns with epidemiological observations suggesting that increased citrus fruit consumption may be associated with reduced risk of gastric cancer .
Additionally, bergamottin has shown anti-proliferative effects against human breast cancer MDA-MB-231 cells and prostate cancer DU145 cells, further expanding its potential applications in cancer therapy . In human neuroblastoma SH-SY5Y cells, bergamot essential oils (BEOs), which contain bergamottin as a significant component, have demonstrated notable anti-proliferative effects, with researchers hypothesizing that bergamottin and 5-geranyloxy-7-methoxycoumarin may substantially contribute to these observed effects .
Beyond its anti-proliferative properties, bergamottin has also exhibited anti-invasive activity in human glioma cells through the inactivation of Ras-related C3 botulinum toxin substrate 1 (Rac1) activity and the downregulation of matrix metallopeptidase 9 (MMP-9) . This ability to suppress cancer cell invasion represents a critical mechanism for preventing metastasis, which remains the primary cause of cancer-related mortality.
The anti-cancer effects of bergamottin across multiple cancer types appear to be mediated through several molecular mechanisms, including regulation of chemical detoxification pathways, induction of cell cycle arrest, promotion of apoptosis, and inhibition of migration, invasion, and angiogenesis . This multifaceted approach to cancer suppression positions bergamottin as a promising natural agent for cancer prevention and therapy, though its evaluation in human clinical trials remains necessary to fully assess its potential therapeutic applications.
Anti-inflammatory Properties
Recent research has revealed bergamottin's significant anti-inflammatory properties, particularly in the context of osteoarthritis (OA). Studies have demonstrated that bergamottin can effectively ameliorate the progression of osteoarthritis through activation of the silent information regulator 1 (Sirt1)/nuclear factor kappa B (NF-kB) pathways . This finding suggests bergamottin may offer therapeutic potential for inflammatory joint conditions that affect millions of people worldwide.
The anti-inflammatory mechanisms of bergamottin appear to involve complex molecular interactions that modulate inflammatory signaling cascades. By activating Sirt1, bergamottin may suppress NF-kB-mediated inflammatory responses, which play a central role in the pathogenesis of numerous inflammatory conditions including osteoarthritis . This modulation of inflammatory signaling represents an important mechanism through which bergamottin may exert its therapeutic effects in various disease states characterized by chronic inflammation.
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